(R)-(+)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide
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Overview
Description
®-(+)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring and a pyrimidinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidinecarboxamide intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis, which allows for efficient and scalable production. This method is advantageous as it can provide higher yields and better control over reaction conditions compared to traditional batch synthesis .
Chemical Reactions Analysis
Types of Reactions
®-(+)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-(+)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(+)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-(+)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide include:
- ®-1-((1-Methylpyrrolidin-2-yl)methyl)piperidine
- 3-(1-Methylpyrrolidin-2-yl)pyridine
Uniqueness
What sets ®-(+)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide apart from these similar compounds is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
84332-41-2 |
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Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H22N4O2/c1-4-18-7-5-6-11(18)8-16-13(19)12-9-15-10(2)17-14(12)20-3/h9,11H,4-8H2,1-3H3,(H,16,19)/t11-/m1/s1 |
InChI Key |
YCQMGHOYAMJGJR-LLVKDONJSA-N |
Isomeric SMILES |
CCN1CCC[C@@H]1CNC(=O)C2=CN=C(N=C2OC)C |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)C |
Origin of Product |
United States |
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